
2-Tert-butyl-4-methoxyphenol;phosphorous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly used as an antioxidant in various industries, including food, cosmetics, and pharmaceuticals . Phosphorous acid, on the other hand, is a phosphorus oxoacid with the formula H₃PO₃. It is used in various chemical reactions and as a reducing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butyl-4-methoxyphenol can be synthesized through the alkylation of 4-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Phosphorous acid is usually prepared by hydrolysis of phosphorus trichloride with water or steam. The reaction is exothermic and must be carefully controlled to prevent the formation of phosphoric acid .
Industrial Production Methods
Industrial production of 2-tert-butyl-4-methoxyphenol involves large-scale alkylation processes using specialized reactors and catalysts to optimize yield and minimize by-products . Phosphorous acid is produced industrially by the hydrolysis of phosphorus trichloride in large reactors, followed by purification steps to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Phosphorous acid is known for its reducing properties and can participate in:
Reduction: It reduces metal ions to their lower oxidation states.
Hydrolysis: It hydrolyzes to form phosphoric acid and hydrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like bromine or chlorine are used in substitution reactions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones and lower oxidation state metal ions.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-methoxyphenol is widely used in scientific research due to its antioxidant properties. It is used in:
Chemistry: As a stabilizer in polymerization reactions.
Biology: To study oxidative stress and its effects on cells.
Medicine: As a preservative in pharmaceuticals and to study its effects on human health.
Industry: As an additive in food, cosmetics, and rubber products
Phosphorous acid is used in:
Chemistry: As a reducing agent in various chemical reactions.
Biology: To study its effects on plant growth and development.
Medicine: In the synthesis of pharmaceuticals.
Industry: As a flame retardant and in the production of phosphates
Mecanismo De Acción
2-Tert-butyl-4-methoxyphenol exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . It targets reactive oxygen species and other free radicals, interrupting the chain reactions that lead to cellular damage.
Phosphorous acid acts as a reducing agent by donating electrons to other molecules, thereby reducing them. It targets metal ions and other oxidizing agents, converting them to their lower oxidation states .
Comparación Con Compuestos Similares
2-Tert-butyl-4-methoxyphenol is similar to other antioxidants such as butylated hydroxytoluene and tert-butylhydroquinone. it is unique in its specific applications and effectiveness in different environments .
Phosphorous acid is similar to phosphoric acid and hypophosphorous acid but differs in its reducing properties and specific applications .
List of Similar Compounds
Antioxidants: Butylated hydroxytoluene, tert-butylhydroquinone.
Phosphorus Oxoacids: Phosphoric acid, hypophosphorous acid.
Propiedades
Número CAS |
90683-36-6 |
|---|---|
Fórmula molecular |
C33H51O9P |
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
2-tert-butyl-4-methoxyphenol;phosphorous acid |
InChI |
InChI=1S/3C11H16O2.H3O3P/c3*1-11(2,3)9-7-8(13-4)5-6-10(9)12;1-4(2)3/h3*5-7,12H,1-4H3;1-3H |
Clave InChI |
MDTZFIZRZMGYEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OC)O.CC(C)(C)C1=C(C=CC(=C1)OC)O.CC(C)(C)C1=C(C=CC(=C1)OC)O.OP(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
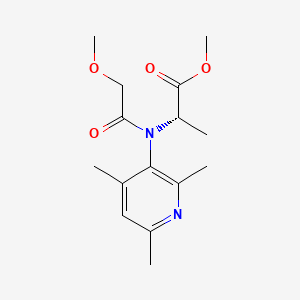
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
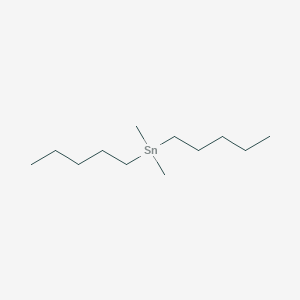
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
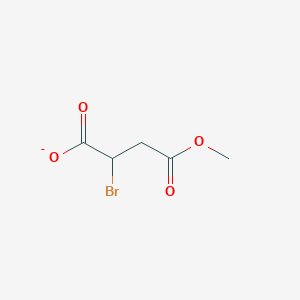
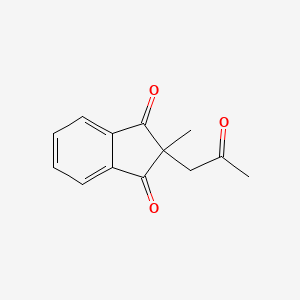

![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
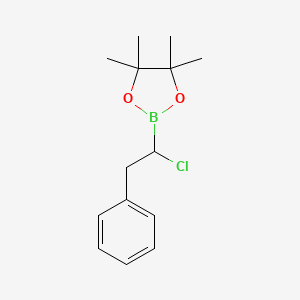
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
phosphanium perchlorate](/img/structure/B14347772.png)
